molecular formula C15H17N3O3S B2832556 N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034429-19-9

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2832556
CAS No.: 2034429-19-9
M. Wt: 319.38
InChI Key: PGFVGESLLVLUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a novel synthetic small molecule designed for biochemical and pharmacological research. This compound features a nicotinamide core, a structural motif found in inhibitors of various enzymes, such as nicotinamide N-methyltransferase (NNMT), a metabolic enzyme linked to cancer, diabetes, and obesity . The molecule incorporates a 4-methylthiazole group, a heterocycle commonly used in medicinal chemistry to optimize drug-like properties and potency , and a (tetrahydrofuran-2-yl)methoxy ether chain, which can influence the compound's solubility and binding affinity. As a high-purity research chemical, it is intended for in vitro studies to investigate its potential mechanism of action, binding kinetics, and selectivity against target proteins of interest. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the primary scientific literature or patent databases for specific experimental data and structural characterization related to this compound.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-9-22-15(17-10)18-14(19)11-4-5-13(16-7-11)21-8-12-3-2-6-20-12/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFVGESLLVLUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 4-methylthiazolyl group through a nucleophilic substitution reaction. The tetrahydrofuran-2-ylmethoxy group is then attached via an etherification reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This approach enhances efficiency and reduces production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the thiazole or nicotinamide rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrofuran methoxy group introduces a heterocyclic ether, likely improving water solubility compared to chlorophenyl or phenyl analogs .
  • Chlorophenyl-substituted compounds (6b, 6c) exhibit higher melting points, possibly due to stronger intermolecular interactions (e.g., halogen bonding) .

Antimicrobial Efficacy

Compounds 6a–j () were tested against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Notable findings:

  • 6b and 6c : Demonstrated MIC values comparable to ciprofloxacin (standard drug) against S. aureus and E. coli, attributed to the electron-withdrawing chloro group enhancing membrane penetration .
  • Target Compound : While untested, the tetrahydrofuran methoxy group may reduce cytotoxicity and improve bioavailability compared to chlorophenyl analogs, as seen in other nicotinamide derivatives .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine in 6b/6c enhances antimicrobial activity by increasing electrophilicity, facilitating target binding .
  • Oxygen-Containing Substituents : The hydroxy group in the compound and the tetrahydrofanyl methoxy in the target may promote hydrogen bonding with microbial enzymes, though this requires experimental validation .

Biological Activity

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound with a complex structure that suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 332.4 g/mol. The compound features a thiazole ring, a tetrahydrofuran moiety, and a nicotinamide core, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC17H20N2O3SC_{17}H_{20}N_{2}O_{3}S
Molecular Weight332.4 g/mol
CAS Number1251576-15-4

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The structure allows for interaction with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology.
  • Receptor Binding : The compound may bind to various receptors, modulating their function and influencing cellular signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that similar thiazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

Recent studies have explored the potential antiviral properties of compounds related to this compound. For instance, compounds with similar structural features have shown promise as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro). These studies indicate that modifications in the structure can significantly enhance potency and selectivity against viral targets .

Anticancer Studies

A study involving thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The derivative's IC50 values ranged from 0.124 μM to 3.81 μM across different cancer types, indicating strong potential for further development as an anticancer agent .

Case Studies

  • SARS-CoV-2 Inhibition : A compound structurally related to this compound was evaluated for its ability to inhibit the SARS-CoV-2 Mpro enzyme. Results showed effective inhibition at low concentrations (K_i = 7.93 nM), suggesting that similar compounds could be developed into therapeutic agents against COVID-19 .
  • NCI-60 Cancer Cell Line Screening : The National Cancer Institute's screening of thiazole derivatives revealed broad-spectrum anticancer activity, supporting the hypothesis that modifications in the thiazole structure can yield potent anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

The synthesis typically involves multi-step reactions, focusing on coupling the nicotinamide core with functionalized thiazole and tetrahydrofuran moieties. Key steps include:

  • Amide bond formation : Using coupling agents like EDC/HOBt for nicotinamide-thiazole linkage under inert conditions.
  • Etherification : Introducing the tetrahydrofuran-2-ylmethoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and base catalysis (e.g., K₂CO₃).
  • Purification : Column chromatography or recrystallization to isolate the final compound.
    Critical parameters include temperature control (0–60°C), solvent polarity, and reaction time (6–24 hours) to maximize yield (>70%) and purity (>95%) .

Q. How is structural characterization performed for this compound?

Methodological approaches include:

  • NMR spectroscopy : 1H and 13C NMR to confirm connectivity, with emphasis on distinguishing thiazole protons (δ 6.8–7.2 ppm) and tetrahydrofuran methoxy signals (δ 3.5–4.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 347.12).
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
    X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, though this is less common due to solubility challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Strategies include:

  • Dose-response profiling : Establish EC50/IC50 values across multiple models (e.g., cancer vs. normal cells) to assess selectivity.
  • Metabolic stability testing : Use liver microsomes to evaluate if discrepancies stem from differential metabolite formation.
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm if observed activity is target-specific.
    For example, a compound showing anti-proliferative activity in HCT116 cells but not in HEK293 may indicate selective kinase inhibition .

Q. What strategies are effective in elucidating the molecular targets of this compound?

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
  • Thermal shift assays : Monitor protein melting shifts to identify stabilized targets.
  • Computational docking : Use AutoDock or Schrödinger to predict binding pockets in kinases or GPCRs.
    For instance, structural analogs of nicotinamide derivatives have shown affinity for NAD+-dependent enzymes like sirtuins .

Q. What computational methods are used to predict binding modes and guide structure-activity relationships (SAR)?

  • Molecular dynamics (MD) simulations : Assess ligand-receptor stability over time (e.g., GROMACS).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity.
  • Free energy perturbation (FEP) : Quantify binding energy contributions of specific functional groups.
    A study on similar compounds revealed that the tetrahydrofuran methoxy group enhances solubility and π-π stacking with aromatic residues in active sites .

Q. How can researchers address low solubility in in vivo models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion.
  • Co-solvent systems : Employ cyclodextrins or surfactants (e.g., Tween-80) in formulation.
    For example, a nicotinamide analog with a trifluoromethyl group showed 3x higher solubility in PBS when formulated with β-cyclodextrin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.